molecular formula C9H11NO2 B096927 Methyl 3-amino-4-methylbenzoate CAS No. 18595-18-1

Methyl 3-amino-4-methylbenzoate

Cat. No.: B096927
CAS No.: 18595-18-1
M. Wt: 165.19 g/mol
InChI Key: YEPWCJHMSVABPQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methylbenzoate (CAS: 18595-18-1) is an aromatic ester with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . It is a white to off-white crystalline powder with a melting point of 113–117°C and a density of 1.132 g/cm³ . The compound is synthesized via catalytic hydrogenation of its nitro precursor (e.g., methyl 4-methyl-3-nitrobenzoate) using Fe or Pd/C catalysts, achieving yields up to 95% . It is a key intermediate in pharmaceuticals, notably as Nilotinib Hydrochloride Monohydrate Impurity B , and is used in the synthesis of hydrazide-based histone deacetylase (HDAC) inhibitors .

Preparation Methods

Nitration-Reduction Pathway for Regioselective Synthesis

Starting Materials and Nitration Conditions

The nitration-reduction approach begins with methyl 4-methylbenzoate as the precursor. Nitration is achieved using a concentrated mixture of nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C to introduce a nitro group at the 3-position . The methyl group at position 4 directs nitration to the meta position due to its electron-donating nature, ensuring regioselectivity. After 4–6 hours, the reaction yields methyl 3-nitro-4-methylbenzoate with a purity of 85–90% .

Reduction of Nitro to Amino Group

The nitro intermediate is reduced to the amine using sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4) in aqueous ethanol under reflux at 70–80°C . Comparative studies show sodium dithionite outperforms stannous chloride (SnCl2\text{SnCl}_2) or zinc/HCl, achieving 92–95% conversion with minimal byproducts . Catalytic hydrogenation with palladium on carbon (Pd/C\text{Pd/C}) in methanol at 30–40°C under H2\text{H}_2 (3–5 bar) offers an alternative, yielding 89–93% product .

Table 1: Reduction Agents and Efficiency

Reducing AgentConditionsYield (%)Purity (%)
Sodium dithioniteEthanol/H₂O, 70°C92–9598
Pd/C, H₂Methanol, 40°C89–9397
SnCl₂, HClEthanol, reflux75–8090

Multi-Step Synthesis via Acylation and Carbonylation

Acylation of o-Toluidine

A patent by US20030065211A1 outlines a three-step process starting with o-toluidine . Reaction with butyryl chloride in toluene at 50–100°C forms N-(2-methylphenyl)butanamide (VII) in 92–95% yield . The reaction releases hydrogen chloride, monitored to track completion, and methanol quenches excess acyl chloride.

Table 2: Key Reaction Parameters for Carbonylation

ParameterRangeImpact on Yield
Temperature90–160°COptimal at 120°C (95%)
CO Pressure2–30 bar10 bar maximizes conversion
Catalyst Loading0.5–2 mol%1 mol% ideal

Alternative Pathways and Comparative Analysis

Direct Amination via Ullmann Coupling

Copper-catalyzed amination of methyl 4-methyl-3-bromobenzoate with ammonia (NH3\text{NH}_3) in dimethylformamide (DMF) at 120°C offers a one-step route . Yields remain moderate (70–75%) due to competing side reactions, but ligand optimization (e.g., 1,10-phenanthroline) improves selectivity to 85% .

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like DMF enhance nitro-group reduction rates by stabilizing intermediates, while toluene improves acylation yields by dissolving hydrophobic reactants . Methanol serves dual roles as a nucleophile and solvent in carbonylation, reducing the need for excess reagents .

Industrial-Scale Optimization Challenges

Purification and Crystallization

Crude methyl 3-amino-4-methylbenzoate is purified via recrystallization from ethanol/water (3:1), achieving >99% purity . Residual solvents (e.g., acetic acid) are removed via azeotropic distillation with toluene, critical for pharmaceutical-grade material .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methyl and amino groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) and Raney nickel are used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions include nitrobenzoates, substituted benzoates, and various amine derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 3-amino-4-methylbenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of:

  • Nilotinib : A selective tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) .
  • Telmisartan : An angiotensin II receptor antagonist for managing hypertension .

Synthesis of Bioactive Compounds

This compound is employed as a reagent in the synthesis of several bioactive derivatives, including:

  • Perfluoroalkylated Indoles : Important in drug development due to their pharmacological properties .
  • Hydrazone Derivatives : These derivatives are evaluated for their monoamine oxidase inhibitory activity, which is relevant for treating neurodegenerative diseases .

Research on Cancer Treatment

This compound is involved in synthesizing compounds that inhibit the hedgehog signaling pathway, a target for cancer therapy. This application is particularly significant due to the pathway's role in tumor growth and development .

Case Study 1: Synthesis of Nilotinib Analogues

In a study focusing on the synthesis of Nilotinib-d6 (a labeled analogue), this compound was used as a starting material. The synthesis involved several steps, including diazotization and subsequent reactions with other reagents to yield the desired compound with high purity .

Case Study 2: Development of Hedgehog Pathway Inhibitors

Research demonstrated that derivatives synthesized from this compound exhibited significant inhibitory activity against the hedgehog signaling pathway. These compounds were characterized using advanced techniques like FT-IR and NMR spectroscopy, underscoring their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of methyl 3-amino-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound can also participate in various biochemical pathways, affecting cellular processes and metabolic functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Amino-4-methylbenzoate

  • Molecular Formula: C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • Synthesis: Derived from ethyl 3-amino-4-methylbenzoate via alkylation or coupling reactions .
  • Applications : Used in hydrazide synthesis for HDAC inhibitors .
  • Key Differences: The ethyl ester group increases molecular weight and lipophilicity compared to the methyl analogue.

tert-Butyl 3-Amino-4-methylbenzoate

  • Molecular Formula: C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol
  • Synthesis : Prepared via hydrogenation of tert-butyl 4-methyl-3-nitrobenzoate using Pd/C and cyclohexene, yielding 92% .
  • Physical Properties : Yellow liquid at room temperature .
  • Liquid state suggests lower melting point compared to solid methyl/ethyl analogues.

Methyl 3-Amino-4-hydroxybenzoate

  • Molecular Formula: C₈H₉NO₃
  • Molecular Weight : 167.16 g/mol
  • Physical Properties: No melting point reported; hydroxyl group increases polarity.
  • Key Differences: The hydroxyl group (-OH) introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

(S)-Methyl 4-(1-Aminoethyl)benzoate

  • Molecular Formula: C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • Synthesis : Prepared via stereoselective reactions involving chiral amines .
  • Applications : Used in asymmetric synthesis and drug development.
  • Key Differences: The chiral aminoethyl group introduces stereochemical complexity, impacting biological activity. Higher molecular weight and structural flexibility compared to methyl 3-amino-4-methylbenzoate.

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Synthesis Yield Applications
This compound C₉H₁₁NO₂ 165.19 113–117 Methyl ester, amino 95% Pharmaceutical impurities , HDAC inhibitors
Ethyl 3-amino-4-methylbenzoate C₁₀H₁₃NO₂ 179.22 N/A Ethyl ester, amino 30% HDAC inhibitors
tert-Butyl 3-amino-4-methylbenzoate C₁₂H₁₇NO₂ 207.27 N/A (liquid) tert-Butyl ester, amino 92% Intermediate in organic synthesis
Methyl 3-amino-4-hydroxybenzoate C₈H₉NO₃ 167.16 N/A Hydroxyl, amino N/A Not specified

Key Research Findings

  • Reactivity: this compound’s amino group undergoes diazotization and coupling reactions, enabling derivatization for drug candidates .
  • Stability : The methyl ester group provides moderate hydrolytic stability compared to ethyl or tert-butyl esters, which may degrade faster under basic conditions .
  • Safety Profile: this compound poses risks of skin/eye irritation (H315, H319) and respiratory irritation (H335) , whereas ethyl and tert-butyl analogues lack comprehensive hazard data.

Biological Activity

Methyl 3-amino-4-methylbenzoate, also known as methyl 3-amino-p-toluate, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, applications in drug synthesis, and relevant research findings.

  • Molecular Formula : C9H11NO2
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 18595-18-1
  • Appearance : Beige powder
  • Melting Point : 114–116 °C

Biological Applications

This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its primary applications include:

  • Synthesis of Anticancer Agents :
    • It is utilized in the preparation of compounds targeting the hedgehog signaling pathway, which is implicated in several cancers. For instance, derivatives synthesized from this compound have shown promise as inhibitors of this pathway .
  • Reagent in Drug Development :
    • This compound acts as a reagent in synthesizing perfluoroalkylated indoles, which are essential in developing new drugs .
  • Intermediate for Tyrosine Kinase Inhibitors :
    • This compound is involved in synthesizing tyrosine kinase inhibitors such as imatinib and nilotinib, which are used to treat various types of leukemia and other cancers .

Case Study: Synthesis and Efficacy of Derivatives

A study highlighted the synthesis of methyl 4-methyl-3-((4-(proparg-1-yloxy)benzyl)amino)benzoate from this compound. This derivative was tested for its inhibitory effects on cancer cell lines and demonstrated significant activity against specific tumor types, indicating the potential for further development into therapeutic agents .

CompoundActivityReference
Methyl 4-methyl-3-((4-(proparg-1-yloxy)benzyl)amino)benzoateInhibitory effect on cancer cell lines
Methyl 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-4-methylbenzoateTargeting hedgehog signaling pathway

Enzymatic Activity

Research has also focused on the enzymatic conversion processes involving this compound. These studies emphasize its role as a substrate for various enzymatic reactions that can lead to bioactive compounds with enhanced pharmacological properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-amino-4-methylbenzoate?

this compound (CAS: 18595-18-1, C₉H₁₁NO₂) is typically synthesized via esterification of 3-amino-4-methylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or thionyl chloride). Post-reaction, purification involves recrystallization from ethanol or aqueous methanol. Key characterization includes melting point determination (50–54°C for analogous esters, ) and spectroscopic validation (¹H/¹³C NMR, IR). Ensure anhydrous conditions to avoid hydrolysis of the ester group .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), methyl ester (δ ~3.8–3.9 ppm), and NH₂ (δ ~5.5 ppm, broad).
  • IR : Stretching bands for ester carbonyl (~1700 cm⁻¹) and amine (~3350 cm⁻¹).
  • LC-MS : Molecular ion [M+H]⁺ at m/z 166.1 (calculated: 165.19 g/mol).
  • Melting Point : Compare with literature values (e.g., analogous esters: 50–54°C ). Chromatographic purity is assessed via HPLC using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform supramolecular assembly?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals hydrogen-bonding motifs (e.g., N–H···O interactions between NH₂ and ester carbonyl). Graph set analysis (e.g., Etter’s notation ) classifies motifs as D (2,1) (chains) or R₂² (8) (rings). Use WinGX/ORTEP to visualize anisotropic displacement parameters and validate packing interactions. Such analysis aids in predicting co-crystal formation for drug delivery systems .

Q. How to resolve discrepancies in crystallographic data during structure refinement?

  • Twinning Detection : Use PLATON to check for twinning indices; SHELXL’s TWIN/BASF commands refine twin laws .
  • Anisotropic Refinement : Apply restraints for disordered moieties (e.g., methyl groups) to reduce overfitting.
  • Validation : Cross-check R-factors (R₁ < 0.05 for high-resolution data) and residual electron density (< 0.5 eÅ⁻³) .

Q. What strategies optimize the synthesis of bioactive derivatives from this compound?

  • Functionalization : Alkylate the NH₂ group (e.g., with n-hexanal ) or acylate to form amides.
  • Heterocyclic Integration : Couple with triazine or pyrimidine cores (e.g., via Buchwald-Hartwig amination ).
  • Bioactivity Screening : Test HDAC inhibitory activity using fluorescence-based assays or antimicrobial efficacy via MIC determinations .

Q. How to detect trace impurities (e.g., 3-amino-4-methylbenzoic acid) in this compound?

Use LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions:

  • Target: m/z 166.1 → 121.0 (collision energy: 20 eV).
  • Impurity: m/z 152.1 → 108.0 (3-amino-4-methylbenzoic acid). Limit of quantification (LOQ) can reach 0.1 ppm with selective ion monitoring (SIM) .

Q. Methodological Tables

Property Value Reference
Molecular Weight165.19 g/mol
CAS Number18595-18-1
Key IR Bands~1700 cm⁻¹ (C=O), ~3350 cm⁻¹ (NH₂)
Typical Melting Point Range50–54°C (analogous esters)
Crystallographic Software Application
SHELXL Structure refinement
WinGX/ORTEP Visualization and validation
PLATONTwinning/validation checks

Properties

IUPAC Name

methyl 3-amino-4-methylbenzoate
Source PubChem
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InChI

InChI=1S/C9H11NO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPWCJHMSVABPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90320269
Record name Methyl 3-amino-4-methylbenzoate
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18595-18-1
Record name Benzoic acid, 3-amino-4-methyl-, methyl ester
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Record name Methyl 3-amino-4-methylbenzoate
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Record name Methyl 3-amino-4-methylbenzoate
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Synthesis routes and methods I

Procedure details

The ester from above (29.37 g, 150 mmol) was added to a 2L Parr hydrogenation flask and dissolved in anhydrous MeOH (200 mL) plus EtOAc (25 mL). The solution was then treated with 10% Pd/C (2.25 g, 50% wet) and fitted to a hydrogenator apparatus. After purging the flask 3 times with hydrogen gas, the mixture was shaken for 1 hour at 30 psi. The flask was then removed, and filtered through a celite pad washing with MeOH. The solvent was then removed under reduced pressure to afford 3-amino-4-methyl-benzoic acid methyl ester as a white solid (25.0 g, 100%). 1H NMR (CDCl3) δ 2.21 (s, 3H), 3.70 (br s, 2H, NH2), 3.88 (s, 3H), 7.10 (d, 1H, J=7.5 Hz), 7.35 (s, 1H), 7.37 (d, 1H, J=8.4 Hz).
Name
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200 mL
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Synthesis routes and methods II

Procedure details

The ester from above (29.37 g, 150 mmol) was added to a 2 L Parr hydrogenation flask and dissolved in anhydrous MeOH (200 mL) plus EtOAc (25 mL). The solution was then treated with 10% Pd/C (2.25 g, 50% wet) and fitted to a hydrogenator apparatus. After purging the flask 3 times with hydrogen gas, the mixture was shaken for 1 hour at 30 psi. The flask was then removed, and filtered through a celite pad washing with MeOH. The solvent was then removed under reduced pressure to afford 3-amino-4-methyl-benzoic acid methyl ester as a white solid (25.0 g, 100%). 1H NMR(CDCl3) δ 2.21 (s, 3H), 3.70 (br s, 2H, NH2), 3.88 (s, 3H), 7.10 (d, 1H, J=7.5 Hz), 7.35 (s, 1H), 7.37 (d, 1H, J=8.4 Hz).
Name
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25 mL
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200 mL
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2.25 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-amino-4-methylbenzoate
Methyl 3-amino-4-methylbenzoate
Methyl 3-amino-4-methylbenzoate
Methyl 3-amino-4-methylbenzoate
Methyl 3-amino-4-methylbenzoate
Methyl 3-amino-4-methylbenzoate

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